molecular formula C13H17ClN2O B11539425 1-Piperidineacetamide, N-(3-chlorophenyl)- CAS No. 38367-19-0

1-Piperidineacetamide, N-(3-chlorophenyl)-

Cat. No.: B11539425
CAS No.: 38367-19-0
M. Wt: 252.74 g/mol
InChI Key: OAOCNVAUBWHGHZ-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(3-chlorophenyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperidine ring attached to an acetamide group, with a 3-chlorophenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-(3-chlorophenyl)- typically involves the reaction of piperidine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidineacetamide, N-(3-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(3-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-bromophenyl)piperazine
  • 1-(3-chloro-4-fluorophenyl)piperazine
  • Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate

Comparison: 1-Piperidineacetamide, N-(3-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both piperidine and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

38367-19-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17ClN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)

InChI Key

OAOCNVAUBWHGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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